molecular formula C17H12O7 B10923347 2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione

2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione

Cat. No.: B10923347
M. Wt: 328.27 g/mol
InChI Key: QFTCOFOZXUWTLT-UHFFFAOYSA-N
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Description

2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of indene and pyran

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The hydroxyl and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: Its use in the synthesis of specialty chemicals and materials highlights its industrial relevance.

Mechanism of Action

The mechanism by which 2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione apart is its combination of indene and pyran structures, which provides unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-oxoethyl]indene-1,3-dione

InChI

InChI=1S/C17H12O7/c1-8-6-11(18)13(16(22)24-8)12(19)7-17(23)14(20)9-4-2-3-5-10(9)15(17)21/h2-6,18,23H,7H2,1H3

InChI Key

QFTCOFOZXUWTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)O)O

Origin of Product

United States

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